molecular formula C14H17N3OS2 B473188 4-tert-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393567-53-8

4-tert-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B473188
CAS RN: 393567-53-8
M. Wt: 307.4g/mol
InChI Key: PCFDLKJJRNLZCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized and their structures were characterized by 1H NMR, MS, and elemental analyses . The synthesis involved a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a solvent-free condensation/reduction reaction sequence . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of a similar compound, 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide, is 341.444 Da .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some compounds exhibited potent inhibitory activity against neuraminidase . Molecular docking was performed to further explain the structure–activity relationship .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, hazard statements for 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea include H302, H315, H319, H335 .

Future Directions

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Therefore, the future directions could involve the development of more efficient synthetic methods and the exploration of the physiological and pharmacological activities of these compounds.

properties

IUPAC Name

4-tert-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-14(2,3)10-7-5-9(6-8-10)11(18)15-12-16-17-13(19-4)20-12/h5-8H,1-4H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFDLKJJRNLZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

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